![molecular formula C13H21N3O2 B5195260 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine, also known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMIP belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including GABA, serotonin, and dopamine. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. It has also been shown to inhibit the reuptake of serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been shown to exhibit anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has some limitations for laboratory experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has not been extensively studied for its toxicity, and its safety profile in humans is not fully understood.
将来の方向性
There are several future directions for the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further studies are needed to understand the safety profile of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine in humans and to determine its optimal dosage and administration route. Overall, the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has the potential to lead to the development of novel therapeutic agents for a wide range of disorders.
合成法
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. The reaction is typically carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been studied for its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-12(10(3)18-14-11)13(17)16-8-6-15(5-2)7-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFCHUXVVCZAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

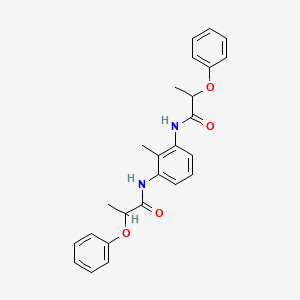
![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
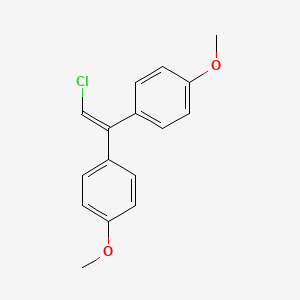
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
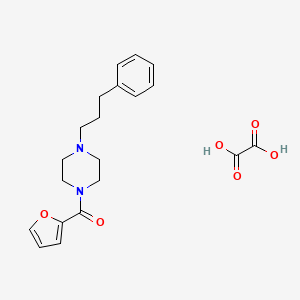
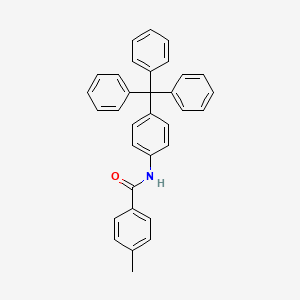

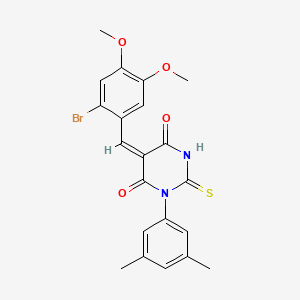
![N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5195236.png)
![4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5195246.png)
![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
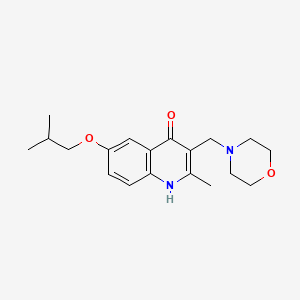
![4-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5195257.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)